Cas no 3545-76-4 (Inosine, cyclic3',5'-(hydrogen phosphate))

Inosine, cyclic3',5'-(hydrogen phosphate) 化学的及び物理的性質
名前と識別子
-
- Inosine, cyclic3',5'-(hydrogen phosphate)
- Inosine-3',5'-cyclic-monophosphate
- 3',5'-inosine cyclic monophosphate
- adenosine 5'-cyclic-diphosphoribose
- cADP-Ribo
- cyclic adenosine 5'-diphosphate ribose
- cyclic adenosine 5'-diphosphoribose
- Cyclic Adenosine Diphosphate Ribose
- Cyclic ADP Ribose
- cyclic ADP-D-ribose
- Cyclic ADPR
- cyclic ADP-ribose
- cyclic inosine 3',5'-monophosphate
- cyclic inosine 5'-monophosphate
- E-NAD
- Enzyme-activated NAD
- inosine 3',5'-cyclic monophosphate
- W-202452
- cIMP
- Inosine-3',5'-cyclic phosphate
- inosine 3',5'-(hydrogen phosphate)
- 6SW
- C00943
- 2,7-Dihydroxy-6-(6-hydroxy-9H-purin-9-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- 2SX2BU5NZP
- cyclic 3',5'-IMP
- INOSINE, CYCLIC 3',5'-PHOSPHATE
- Inosine cyclic 3',5'-(hydrogen phosphate)
- UNII-2SX2BU5NZP
- CYCLIC 3',5'-INOSINIC ACID
- EINECS 222-593-7
- INOSINE CYCLOPHOSPHATE
- 9-((4AR,6R,7R,7AS)-2,7-DIHYDROXY-2-OXO-4A,6,7,7A-TETRAHYDRO-4H-FURO(3,2-D)(1,3,2)DIOXAPHOSPHININ-6-YL)-3H-PURIN-6-ONE
- CHEBI:27541
- Inosine, cyclic 3',5'-(hydrogen phosphate)
- DTXSID00956856
- 3',5'-IMP
- 3545-76-4
- INOSINE-3',5'-CYCLIC-MONOPHOSPHATE FREE ACID
- CYCLIC IMP
- Q27103185
- 3',5'-Cyclic IMP
- Inosine-3',5'-Cyclic Monophosphate
- 41092-64-2
- DMJWGQPYNRPLGA-KQYNXXCUSA-N
-
- インチ: InChI=1S/C10H11N4O7P/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)
- InChIKey: DMJWGQPYNRPLGA-UHFFFAOYSA-N
- ほほえんだ: O=C1N=CNC2N(C3OC4COP(OC4C3O)(O)=O)C=NC1=2
計算された属性
- せいみつぶんしりょう: 330.03653570g/mol
- どういたいしつりょう: 330.03653570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 145Ų
Inosine, cyclic3',5'-(hydrogen phosphate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-295185-10 mg |
Inosine-3',5'-cyclic-monophosphate, |
3545-76-4 | 10mg |
¥3,008.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295185-10mg |
Inosine-3',5'-cyclic-monophosphate, |
3545-76-4 | 10mg |
¥3008.00 | 2023-09-05 |
Inosine, cyclic3',5'-(hydrogen phosphate) 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
関連分類
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides 3',5'-cyclic purine nucleotides
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Cyclic purine nucleotides 3',5'-cyclic purine nucleotides
Inosine, cyclic3',5'-(hydrogen phosphate)に関する追加情報
Inosine, Cyclic 3',5'-(Hydrogen Phosphate): A Comprehensive Overview
Inosine, cyclic 3',5'-(hydrogen phosphate), also known by its CAS number 3545-76-4, is a critical nucleotide derivative that plays a significant role in various biological processes. This compound is a phosphorylated form of inosine, which itself is a nucleoside composed of the sugar ribose and the purine base hypoxanthine. The cyclic 3',5'-(hydrogen phosphate) derivative is particularly important in cellular signaling and energy metabolism. Recent advancements in biochemical research have shed light on its multifaceted functions and applications in both basic science and therapeutic development.
Inosine is naturally occurring and serves as an intermediate in nucleotide metabolism. Its phosphorylated form, cyclic 3',5'-(hydrogen phosphate), is a key player in the regulation of cellular energy status. This compound is closely related to adenosine monophosphate (AMP) and guanosine monophosphate (GMP), forming part of the broader nucleotide family. Recent studies have highlighted its role in AMP-activated protein kinase (AMPK) signaling, a pathway crucial for maintaining cellular energy homeostasis under metabolic stress conditions.
The synthesis of inosine, cyclic 3',5'-(hydrogen phosphate) involves intricate enzymatic processes, including the activity of purine salvage enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP), which can then be further phosphorylated to form the cyclic derivative. Understanding these enzymatic pathways has been pivotal in advancing research into metabolic disorders and cancer biology.
Recent research has underscored the potential therapeutic applications of inosine derivatives. For instance, studies have demonstrated that cyclic 3',5'-(hydrogen phosphate) can modulate immune responses and exert anti-inflammatory effects. These findings have opened new avenues for its use in treating inflammatory diseases such as arthritis and neurodegenerative disorders. Additionally, its role in regulating cellular energetics makes it a promising candidate for interventions targeting metabolic syndromes and mitochondrial dysfunction.
In the context of drug development, inosine-based compounds are being explored for their potential as adjuvants in antiviral therapies. Preclinical studies have shown that these derivatives can enhance the efficacy of antiviral agents by modulating host immune responses and reducing viral replication. Furthermore, their ability to regulate intracellular energy levels suggests their utility in combating viral infections that exploit host metabolism.
The structural characterization of inosine, cyclic 3',5'-(hydrogen phosphate) has been significantly advanced through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its three-dimensional conformation and interactions with key cellular proteins. Such structural information is invaluable for designing more effective drug molecules with improved bioavailability and specificity.
From a biotechnological perspective, the production of inosine derivatives has been optimized through microbial fermentation and enzymatic synthesis. These methods not only enhance yield but also ensure the scalability of production processes for industrial applications. The integration of synthetic biology approaches has further facilitated the engineering of microorganisms capable of producing high-quality cyclic 3',5'-(hydrogen phosphate) derivatives at an industrial scale.
In summary, inosine, cyclic 3',5'-(hydrogen phosphate) stands as a pivotal molecule in nucleotide metabolism with diverse applications across biomedicine and biotechnology. Its role in cellular signaling, energy regulation, and immune modulation positions it as a target for innovative therapeutic strategies. As research continues to unravel its molecular mechanisms and functional implications, this compound will undoubtedly remain at the forefront of scientific inquiry and translational medicine.
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